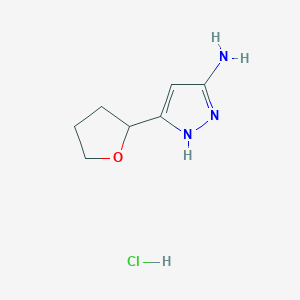
3-Amino-5-(2-tetrahydrofuryl)-1H-pyrazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32876589 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable substance in both research and industrial settings. The compound’s molecular structure allows it to participate in a wide range of chemical reactions, contributing to its versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32876589 typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of a specific aromatic compound with a halogenating agent under controlled conditions to introduce halogen atoms into the aromatic ring. This is followed by a series of substitution reactions to replace the halogen atoms with desired functional groups. The reaction conditions often require precise temperature control, the use of catalysts, and specific solvents to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of MFCD32876589 is scaled up using continuous flow reactors to ensure consistent quality and efficiency. The process involves the same fundamental steps as in laboratory synthesis but is optimized for large-scale production. Advanced purification techniques, such as distillation and crystallization, are employed to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: MFCD32876589 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
MFCD32876589 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.
Industry: MFCD32876589 is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing and technology.
Mechanism of Action
The mechanism of action of MFCD32876589 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions. The exact mechanism depends on the specific context and application of the compound.
Comparison with Similar Compounds
MFCD32876589 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Compound A: Known for its high reactivity and use in organic synthesis.
Compound B: Studied for its biological activity and potential therapeutic applications.
Compound C: Used in industrial processes for the production of advanced materials.
Compared to these compounds, MFCD32876589 stands out due to its stability, versatility, and wide range of applications in various fields.
Properties
Molecular Formula |
C7H12ClN3O |
|---|---|
Molecular Weight |
189.64 g/mol |
IUPAC Name |
5-(oxolan-2-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C7H11N3O.ClH/c8-7-4-5(9-10-7)6-2-1-3-11-6;/h4,6H,1-3H2,(H3,8,9,10);1H |
InChI Key |
RNMXVTQTJRAOHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=CC(=NN2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Benzyloxy)-3-chlorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13704654.png)
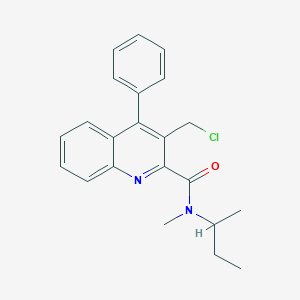

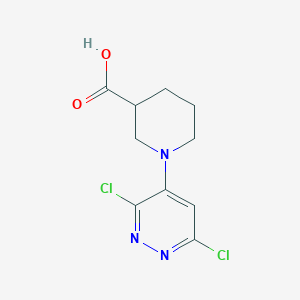
![8-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13704664.png)
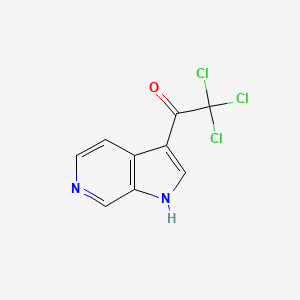
![(S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide](/img/structure/B13704672.png)
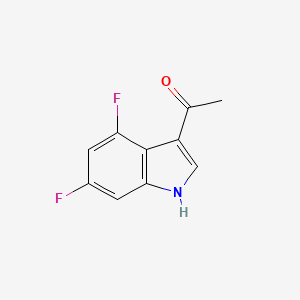
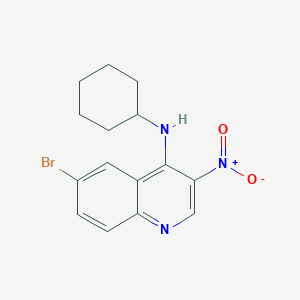
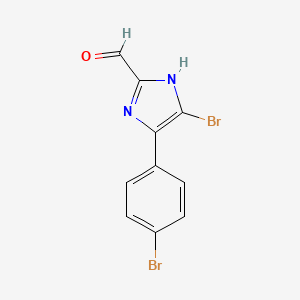
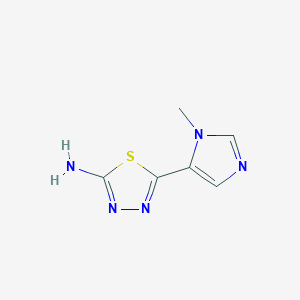
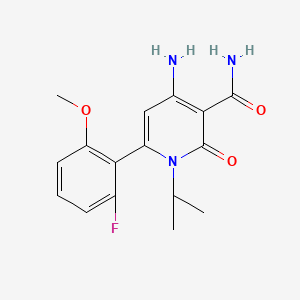
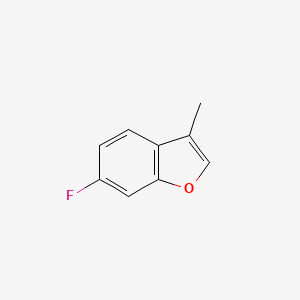
![N,N'-[[Propane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)]diacrylamide](/img/structure/B13704723.png)
